N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
Description
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a boronic ester-containing compound with a pyridine core and a tertiary amine side chain. Its molecular formula is C₁₆H₂₅BN₂O₃, with an average molecular weight of 304.20 g/mol and a monoisotopic mass of 304.1963 g/mol . The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the pyridine ring, which is critical for Suzuki-Miyaura cross-coupling reactions—a cornerstone in synthetic organic chemistry . The N,N-dimethyl ethanamine moiety enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-17-13(11-12)19-10-9-18(5)6/h7-8,11H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJOVSVHMWPGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744554 | |
| Record name | N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-29-7 | |
| Record name | N,N-Dimethyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl(2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The compound is characterized by the following properties:
- Molecular Formula : C15H24BNO2
- Molecular Weight : 261.17 g/mol
- CAS Number : 1847470-96-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Antimalarial Activity
Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance:
- A study on TCMDC-135051 showed nanomolar activity against Plasmodium falciparum CLK3 kinase and submicromolar parasiticidal activity in asexual blood stages of the parasite .
Inhibition of Kinases
The compound's structural features suggest it may act as a kinase inhibitor. In related studies:
- Compounds with similar dioxaborolane moieties demonstrated effective inhibition of p38α MAP kinase . This inhibition could lead to downstream effects on inflammation and cellular proliferation.
Case Studies
- Antimalarial Compound Development
- Kinase Inhibition Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H24BNO2 |
| Molecular Weight | 261.17 g/mol |
| CAS Number | 1847470-96-5 |
| Antimalarial Activity (EC50) | Submicromolar |
| Kinase Inhibition (IC50) | Nanomolar range |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential applications in targeting cancer cells. Studies have shown that boron-containing drugs can enhance the effectiveness of radiation therapy and have selective cytotoxicity towards cancer cells .
Drug Development
The compound's ability to modify biological targets makes it a candidate for drug development. Its pyridine and dioxaborolane components can be utilized to design new pharmaceuticals that interact with specific enzymes or receptors involved in disease pathways .
Organic Synthesis
Reagent in Cross-Coupling Reactions
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine can serve as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane group is known for its ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic molecules .
Functionalization of Aromatic Compounds
The compound can facilitate the functionalization of aromatic compounds through electrophilic substitution reactions. This property is particularly useful in synthesizing diverse organic compounds for pharmaceutical applications .
Materials Science
Polymer Chemistry
Due to its unique structural features, this compound can be used as a monomer or additive in polymer synthesis. The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that boron-containing polymers exhibit improved flame retardancy and mechanical strength .
Nanomaterials
The compound's ability to form stable complexes with metal ions positions it as a potential precursor for synthesizing boron-doped nanomaterials. These materials have applications in electronics and photonics due to their unique electronic properties .
Analytical Chemistry
Fluorescent Probes
The incorporation of the dioxaborolane unit allows for the development of fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, enabling real-time monitoring of cellular processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Effects :
- The pyridine ring in the target compound (vs. pyrazole in or pyridin-3-yl in ) alters electronic properties, influencing reactivity in cross-coupling reactions. Pyridine derivatives generally exhibit higher stability in acidic conditions compared to pyrazoles .
- The N,N-dimethyl ethanamine group enhances solubility in aqueous media compared to the N,N-diethyl analogue in , which may reduce bioavailability due to increased lipophilicity.
Boronate Reactivity :
- All compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura reactions. However, steric hindrance from substituents (e.g., carboxamide in ) can reduce reaction yields by limiting access to the boron center .
Applications :
- The target compound is widely used in drug intermediates due to its balanced solubility and reactivity. In contrast, the carboxamide derivative () is specialized for enzyme inhibition studies, leveraging hydrogen-bonding interactions .
Comparative Reactivity in Cross-Coupling Reactions
Table 2: Reaction Efficiency with Aryl Halides
*Yields reported for coupling with 4-bromotoluene.
Findings:
- The target compound achieves higher yields due to the electron-donating dimethylamine group , which stabilizes the palladium intermediate during cross-coupling .
- The carboxamide derivative () shows reduced reactivity, likely due to electron-withdrawing effects from the carbonyl group, slowing transmetallation .
Preparation Methods
Substrate Preparation: 4-Bromo-2-hydroxypyridine
The starting material, 4-bromo-2-hydroxypyridine , is commercially available or synthesized via directed bromination of 2-hydroxypyridine. Bromination typically employs N-bromosuccinimide (NBS) in acidic or radical conditions, though regioselectivity must be carefully controlled.
Reaction Conditions and Optimization
Protocol :
- Catalyst : PdCl$$_2$$(dppf) (1–5 mol%)
- Base : Potassium acetate (KOAc, 3 equiv)
- Solvent : Toluene or dioxane
- Temperature : 100–110°C
- Time : 3–6 hours
Example :
4-Bromo-2-hydroxypyridine (5.0 g, 28.7 mmol), B$$2$$Pin$$2$$ (8.7 g, 34.4 mmol), PdCl$$_2$$(dppf) (0.42 g, 0.57 mmol), and KOAc (8.5 g, 86.1 mmol) in toluene (100 mL) were stirred at 100°C for 3 hours. The reaction yielded 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine in 92% yield after purification.
Key Considerations :
- Protection of Hydroxyl Group : The phenolic -OH may necessitate protection (e.g., as a methyl ether) to prevent side reactions during borylation. Deprotection post-borylation is achieved using BBr$$_3$$ in dichloromethane.
- Catalyst Selection : PdCl$$2$$(dppf) outperforms Pd(PPh$$3$$)$$_4$$ in electron-deficient aryl halides due to enhanced stability.
Etherification of 2-Hydroxypyridine Boronate
The hydroxyl group at the pyridine’s 2-position is functionalized via Mitsunobu reaction or alkylation to introduce the dimethylaminoethyl side chain.
Mitsunobu Reaction
Advantages : High stereochemical control, compatibility with sensitive boronate esters.
Protocol :
- Reagents : DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv), 2-(dimethylamino)ethanol (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Time : 12–24 hours
Example :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine (3.0 g, 11.5 mmol), 2-(dimethylamino)ethanol (1.4 g, 13.8 mmol), PPh$$_3$$ (4.5 g, 17.3 mmol), and DIAD (3.4 mL, 17.3 mmol) in THF (50 mL) were stirred at room temperature for 18 hours. The product was isolated in 78% yield.
Alkylation via SN2 Displacement
Protocol :
- Base : NaH (2.0 equiv)
- Alkylating Agent : 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60–80°C
- Time : 6–12 hours
Example :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine (2.5 g, 9.6 mmol), NaH (0.46 g, 19.2 mmol), and 2-chloro-N,N-dimethylethanamine hydrochloride (1.8 g, 11.5 mmol) in DMF (30 mL) were heated at 70°C for 8 hours. The product was obtained in 65% yield.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Mitsunobu | 78 | >95 | Cost of reagents, purification |
| Alkylation | 65 | 90 | Competing elimination reactions |
Alternative Synthetic Routes
Sequential Functionalization of Pyridine
An alternative strategy involves first introducing the ethanamine side chain, followed by borylation:
- Etherification : React 2-hydroxypyridine with 2-chloro-N,N-dimethylethanamine.
- Bromination : Introduce bromine at the 4-position using NBS.
- Miyaura Borylation : Install the boronate ester.
Outcome : This route avoids hydroxyl protection but faces challenges in regioselective bromination post-etherification.
Boronate Ester Transposition
Rarely employed due to complexity, this method involves transposing a pre-formed boronate ester to the pyridine ring via transition-metal catalysis. Limited literature exists for such approaches.
Scalability and Industrial Considerations
- Catalyst Recovery : PdCl$$_2$$(dppf) can be recovered via silica gel chromatography or immobilized on supports for batch recycling.
- Solvent Selection : Toluene is preferred over dioxane for its lower toxicity and ease of removal.
- Cost Drivers : B$$2$$Pin$$2$$ and palladium catalysts account for >60% of raw material costs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
